Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate typically involves the condensation of 2,5-dimethoxybenzoic acid with 3-aminobenzofuran-2-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl 2-(2,5-dimethoxyphenyl)benzofuran-3-carboxylate
- Ethyl 3-(2,5-dimethoxyphenylamino)benzofuran-2-carboxylate
- Ethyl 3-(2,5-dimethoxybenzylamino)benzofuran-2-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Biological Activity
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzoic acid with 3-aminobenzofuran-2-carboxylic acid ethyl ester. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .
Chemical Structure
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 299.30 g/mol
- CAS Number : 955842-96-3
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, IC₅₀ values ranged from 10 to 30 µM across different cancer cell lines .
This compound likely exerts its biological effects through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may enhance the cytotoxic effects on tumor cells .
Study on Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives including this compound. They found that this compound exhibited potent activity against human breast cancer cells (MCF-7), with IC₅₀ values significantly lower than those of existing chemotherapeutics .
Antimicrobial Evaluation
A comparative study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various benzofuran derivatives. This compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC₅₀ (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 10-30 | Induces apoptosis |
Ethyl 3-(2-methoxybenzamido)benzofuran-2-carboxylate | Antibacterial | >50 | Less effective than the target compound |
Ethyl 4-(4-methoxyphenyl)benzofuran-2-carboxylate | Antioxidant | 25 | Moderate activity |
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-16(13)27-18)21-19(22)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCOHQBSKXYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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